molecular formula C12H9NO3 B1295355 4-Hydroxy-4'-nitrobiphenyl CAS No. 3916-44-7

4-Hydroxy-4'-nitrobiphenyl

Cat. No. B1295355
CAS RN: 3916-44-7
M. Wt: 215.2 g/mol
InChI Key: ZNDJDQOECGBUNK-UHFFFAOYSA-N
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Description

“4-Hydroxy-4’-nitrobiphenyl” is a chemical compound with the molecular formula C12H9NO3 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “4-Hydroxy-4’-nitrobiphenyl” can be achieved from 1-Bromo-4-nitrobenzene and 4-Hydroxyphenylboronic acid pinacol ester . Another method involves the hydrothermal reaction of 4,4′,4′′-tricarboxyltriphenylamine (H3tca), (E)-1,2-di(pyridin-4-yl)diazene (abp), and cadmium nitrate .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-4’-nitrobiphenyl” can be represented by the IUPAC Standard InChI: InChI=1S/C12H9NO3/c14-12-7-3-10 (4-8-12)9-1-5-11 (6-2-9)13 (15)16/h1-8,14H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-4’-nitrobiphenyl” include a molecular weight of 215.2048 . The melting point is 207°C, and the density is 1.304±0.06 g/cm3 .

Scientific Research Applications

Photochemistry and Photophysics

4-Hydroxy-4’-nitrobiphenyl: plays a significant role in photochemistry due to its ability to undergo ultrafast intersystem crossing. The presence of the nitro group enhances the spin-orbit coupling between excited singlet states and the triplet state, leading to the formation of a long-lived lowest excited triplet state (T1) with high yield . This property is particularly useful in studying the kinetics of photo-induced reactions and can be applied in the development of photochemical sensors.

Environmental Monitoring

This compound has shown potential as a sensitive and selective detector for environmental pollutants. A cadmium-based metal–organic framework (MOF) exhibits excellent selectivity towards 4-Hydroxy-4’-nitrobiphenyl with a detection limit of 50 nM in solution, making it a promising candidate for monitoring environmental pollution and detecting specific organic pollutants .

Organic Synthesis

As an intermediate in organic synthesis, 4-Hydroxy-4’-nitrobiphenyl can be synthesized from 1-Bromo-4-nitrobenzene and 4-Hydroxyphenylboronic acid pinacol ester . Its unique structure makes it a valuable building block for synthesizing more complex organic molecules, which can be used in various chemical reactions and processes.

Photocatalysis

The photoactive properties of 4-Hydroxy-4’-nitrobiphenyl make it an excellent candidate for photocatalytic applications. It can be used in the photodegradation of dyes like methylene blue, contributing to the treatment of wastewater and the removal of harmful dyes from the environment .

Proton Transfer Studies

The compound’s ability to transfer a proton to methanol in its excited triplet state has been demonstrated, providing valuable insights into the mechanisms of proton transfer in non-aqueous solvents. This finding is significant for understanding biological processes and designing better catalysts for chemical synthesis .

Sensing and Detection Technologies

Due to its photoactive nature, 4-Hydroxy-4’-nitrobiphenyl can be incorporated into sensors for detecting various substances. Its high sensitivity and selectivity make it suitable for applications in chemical sensing, where rapid and accurate detection is crucial .

Safety and Hazards

When handling “4-Hydroxy-4’-nitrobiphenyl”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions for “4-Hydroxy-4’-nitrobiphenyl” could involve its use in the detection and degradation of organic pollutants. For instance, a cadmium (II)-based MOF, Cd-TCAA, was successfully prepared using this compound, and it was found to exhibit excellent selectivity and sensitivity towards 4-hydroxy-4’-nitrobiphenyl (HNBP) with a detection limit of 50 nM in solution .

Mechanism of Action

Target of Action

4-Hydroxy-4’-nitrobiphenyl (HNBP) is a compound that has been used as an intermediate in organic synthesis It has been used in the detection and degradation of organic pollutants , suggesting that it may interact with these substances as its primary targets.

Mode of Action

It has been shown to exhibit excellent selectivity and sensitivity towards organic pollutants . This suggests that HNBP may interact with these targets, possibly through chemical reactions, leading to their detection or degradation.

Biochemical Pathways

Its role in the detection and degradation of organic pollutants suggests that it may influence pathways related to pollutant metabolism or detoxification .

Result of Action

Its use in the detection and degradation of organic pollutants suggests that it may lead to the breakdown or removal of these substances at the molecular level .

Action Environment

The action of HNBP may be influenced by various environmental factors. For instance, its effectiveness in detecting and degrading organic pollutants may depend on the presence and concentration of these substances in the environment . Other factors, such as pH, temperature, and the presence of other chemicals, may also affect its action, efficacy, and stability.

properties

IUPAC Name

4-(4-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJDQOECGBUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192400
Record name 4-Hydroxy-4'-nitrobiphenyl
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-4'-nitrobiphenyl

CAS RN

3916-44-7
Record name 4′-Nitro[1,1′-biphenyl]-4-ol
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Record name 4-Hydroxy-4'-nitrobiphenyl
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Synthesis routes and methods I

Procedure details

4′-Methoxy-4-nitro-biphenyl (4.55 g, 19.8 mmol), prepared in the previous step, in a mixture of glacial acetic acid plus 65 mL of 48% HBr was heated at approximately 120° C. until the reaction was complete by TLC. The reaction was concentrated under reduced pressure and the residue partitioned between diethyl ether and water. The organic layer was separated, dried (Na2SO4) and the solvent removed under reduced pressure to give 4′-hydroxy-4-nitro-biphenyl.
Quantity
4.55 g
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reactant
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65 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (15 mmol) of 4-(4'nitrophenyl)- 2,6-di-tert-butylphenol in 50 mL of toluene was added a solution of 9.2 g (69 mmol) of aluminum chloride in 10 mL of nitromethane. This mixture was stirred at ambient temperature for 4 hours and poured into 100 mL of 1N HCl mixed with ice. The resulting aqueous mixture was extracted with two 100-mL portions of ethyl acetate. Combination, drying (MgSO4), and concentration of the organic layers resulted in crystallization of 2.3 g (69% yield) of yellow 4-(4'-nitrophenyl)phenol, which may also be named as 4'-nitro-(1,1'-biphenyl)-4-ol: 1H NMR (DMSO-d6) 6.93 (d, 2H, J=9 Hz), 7.64 (d, 2H, J=9 Hz), 7.82 (d, 2H, J=9 Hz), 8.25 (d, 2H, J=9 Hz), 9.98 (broad s, 1H).
Quantity
5 g
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9.2 g
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50 mL
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10 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5.0 g (15 mmol) of 4-(4'nitrophenyl)-2,6-di-tert-butylphenol in 50 mL of toluene was added a solution of 9.2 g (69 mmol) of aluminum chloride in 10 mL of nitromethane. This mixture was stirred at ambient temperature for 4 hours and poured into 100 mL of 1N HC1 mixed with ice. The resulting aqueous mixture was extracted with two 100-mL portions of ethyl acetate. Combination, drying (MgSO4), and concentration of the organic layers resulted in crystallization of 2.3 g (69% yield) of yellow 4-(4'-nitrophenyl)phenol, which may also be named as 4'-nitro-(1,1'-biphenyl)-4-ol: 1H NMR (DMSO-d6) 6.93 (d, 2H, J=9Hz), 7.64 (d, 2H, J=9Hz), 7.82 (d, 2H, J=9Hz), 8.25 (d, 2H, J=9Hz), 9.98 (broad s, 1H).
Quantity
5 g
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reactant
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9.2 g
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reactant
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50 mL
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solvent
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10 mL
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solvent
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Synthesis routes and methods IV

Procedure details

The equivalent amount of a 40% caustic soda solution is added, by drops, to a mixture of 300 g 4-benzoyloxy-4'-nitrobiphenyl (see Example 2) and 1500 ml ethanol; after addition, the mixture is heated under reflux for 30 min and then allowed to stand at room temperature overnight. Subsequently, the sodium salt is filtered off and dried. The free base, i.e. the hydroxy compound, is released by suspension of the sodium salt in water and acidification with half-concentrated hydrochloric acid The raw product is filtered off, washed neutral with water and recrystallized from ethanol (melting point: 204° C.); yield: 80%.
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300 g
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1500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 4-Hydroxy-4'-nitrobiphenyl be utilized for environmental remediation?

A: Yes, research indicates that cadmium(ii)-based metal-organic frameworks (MOFs) incorporating 4-Hydroxy-4'-nitrobiphenyl's parent compound, 4,4',4''-tricarboxyltriphenylamine (H3tca), demonstrate potential in environmental remediation. Specifically, a Cd-TCAA MOF exhibited promising photocatalytic activity in the degradation of methylene blue (MB), a common organic pollutant. [] This suggests that similar MOFs could be developed for the targeted degradation of other pollutants.

Q2: How does the structure of 4-Hydroxy-4'-nitrobiphenyl influence its ability to form non-centrosymmetric structures, and why is this significant?

A: 4-Hydroxy-4'-nitrobiphenyl, when complexed with molecules like 4-substituted pyridine-1-oxides, can form non-centrosymmetric crystal structures. These structures arise from the interplay of various intermolecular interactions, including hydrogen bonding (O‒H···O and C‒H···O) and phenyl···phenyl interactions. [] The specific arrangement of the 4-Hydroxy-4'-nitrobiphenyl and its complexing partner dictates the crystal packing and overall symmetry. This is significant because non-centrosymmetric materials are crucial for applications in nonlinear optics, specifically for phenomena like second harmonic generation (SHG), which is employed in laser technology and optical signal processing. []

Q3: What makes 4-Hydroxy-4'-nitrobiphenyl suitable for liquid crystal applications?

A: 4-Hydroxy-4'-nitrobiphenyl serves as a building block for calamitic liquid crystals. When incorporated into a molecular structure with an alkoxy chain, the resulting compounds exhibit liquid crystalline phases. [] The presence of the polar nitro group in 4-Hydroxy-4'-nitrobiphenyl enhances intermolecular attractions, promoting the ordered arrangement characteristic of liquid crystals. [] This makes them potentially valuable in the development of displays, sensors, and other technologies reliant on the unique optical properties of liquid crystals.

Q4: How is 4-nitrobiphenyl, a related compound, biodegraded by microorganisms?

A: Microorganisms can utilize 4-nitrobiphenyl as a sole carbon source, breaking it down through a series of metabolic reactions. Gas chromatography-mass spectrometry analysis revealed intermediate metabolites like dihydroxylated derivatives, a hydroxy-oxo-hexanoic acid derivative, and 4-nitrocinnamic acid. [] This biodegradation pathway suggests that microorganisms possess enzymatic machinery capable of transforming the nitro group and cleaving the biphenyl ring structure, ultimately leading to the formation of simpler, less toxic compounds. []

Q5: How can transient absorption spectroscopy contribute to our understanding of 4-Hydroxy-4'-nitrobiphenyl's photochemistry?

A: Transient absorption spectroscopy can be employed to investigate the excited-state dynamics of 4-Hydroxy-4'-nitrobiphenyl, particularly in the presence of solvents like methanol. This technique can provide valuable information about the kinetics and mechanisms of proton transfer processes, which are often crucial in excited-state reactions. [] By studying these transient species and their lifetimes, researchers can gain deeper insights into the photophysical and photochemical properties of 4-Hydroxy-4'-nitrobiphenyl, paving the way for its potential use in applications like photocatalysis or as a photosensitive material.

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